molecular formula C10H11NO4S2 B14641145 Acetonitrile, [(4-methylphenyl)sulfonyl](methylsulfonyl)- CAS No. 56075-43-5

Acetonitrile, [(4-methylphenyl)sulfonyl](methylsulfonyl)-

Cat. No.: B14641145
CAS No.: 56075-43-5
M. Wt: 273.3 g/mol
InChI Key: KGCNGJMDACLMJQ-UHFFFAOYSA-N
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Description

Acetonitrile, (4-methylphenyl)sulfonyl- is a chemical compound with the molecular formula C9H11NO4S2. It is a derivative of acetonitrile, where the hydrogen atoms are replaced by sulfonyl groups. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, (4-methylphenyl)sulfonyl- typically involves the reaction of acetonitrile with sulfonyl chlorides under specific conditions. One common method is the reaction of acetonitrile with 4-methylbenzenesulfonyl chloride and methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures high-quality production .

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, (4-methylphenyl)sulfonyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetonitrile, (4-methylphenyl)sulfonyl- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetonitrile, (4-methylphenyl)sulfonyl- involves its interaction with specific molecular targets. The sulfonyl groups in the compound can form strong interactions with nucleophilic sites on enzymes and proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    (Phenylsulfonyl)acetonitrile: Similar structure but with a phenyl group instead of a 4-methylphenyl group.

    Ethyl [(4-methylphenyl)sulfonyl]acetate: Contains an ester group instead of a nitrile group.

    Nitromethyl phenyl sulfone: Contains a nitro group instead of a sulfonyl group.

Uniqueness

Acetonitrile, (4-methylphenyl)sulfonyl- is unique due to the presence of both 4-methylphenyl and methylsulfonyl groups, which provide distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .

Properties

CAS No.

56075-43-5

Molecular Formula

C10H11NO4S2

Molecular Weight

273.3 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-2-methylsulfonylacetonitrile

InChI

InChI=1S/C10H11NO4S2/c1-8-3-5-9(6-4-8)17(14,15)10(7-11)16(2,12)13/h3-6,10H,1-2H3

InChI Key

KGCNGJMDACLMJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C#N)S(=O)(=O)C

Origin of Product

United States

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